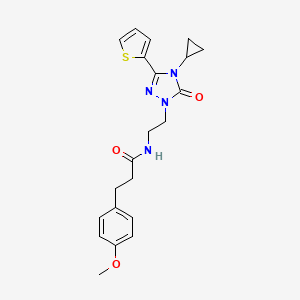

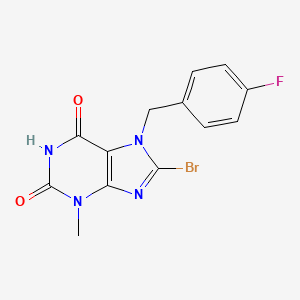

![molecular formula C21H20ClNO5S2 B2536577 5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946242-34-8](/img/structure/B2536577.png)

5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide” is an organic compound. It has a molecular weight of 368.84 . It is also known as "4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide" .

Molecular Structure Analysis

The molecular formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis

The compound is an intermediate in the synthesis of glyburide . The detailed chemical reactions involving this compound are not available in the retrieved resources.Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C . It has a density of 1.4±0.1 g/cm3 . The compound has a molar refractivity of 125.9±0.4 cm3 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .Applications De Recherche Scientifique

Bioanalytical Method Development

A study by Zalavadia et al. (2016) developed and validated a bioanalytical method using micro-extraction and LC-MS/MS to quantify the target analyte in mouse plasma and whole blood. This method facilitates pharmacokinetic evaluation of compounds like 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide, addressing the lack of existing bioanalytical methods for its quantification in biological matrices (Zalavadia, 2016).

Anticancer and Enzyme Inhibition

Research into N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives, as reported by Fatima et al. (2013), demonstrated promising activity against acetylcholinesterase enzyme, indicating potential therapeutic applications in conditions where enzyme inhibition is beneficial (Fatima et al., 2013).

Pharmacokinetics and Metabolic Studies

Kuo et al. (1993) explored the pharmacokinetics and metabolic interconversion of 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide and its sulfide and sulfone metabolites in rats. This study sheds light on the metabolic pathways and stability of such compounds, which is crucial for their development as therapeutic agents (Kuo et al., 1993).

Serotonin Receptor Studies

Research by Kepe et al. (2006) using 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, quantified 5-HT(1A) receptor densities in Alzheimer's disease patients' brains. This highlights the compound's application in neurological research and its potential for developing diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).

Corrosion Inhibition Studies

Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines, including compounds related to the target chemical, as corrosion inhibitors for carbon steel in hydrochloric acid medium. This research opens up applications in industrial settings, particularly in materials science and engineering, to prevent corrosion-related damage (Fouda et al., 2020).

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5S2/c1-27-15-6-8-16(9-7-15)30(25,26)20(19-4-3-11-29-19)13-23-21(24)17-12-14(22)5-10-18(17)28-2/h3-12,20H,13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOIGFVDCDBRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

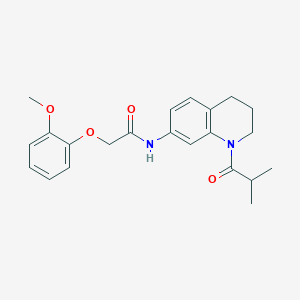

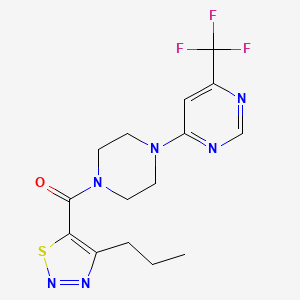

![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)

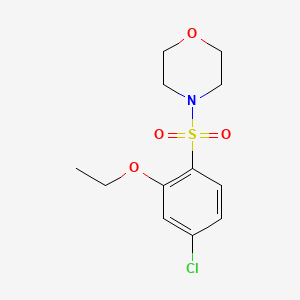

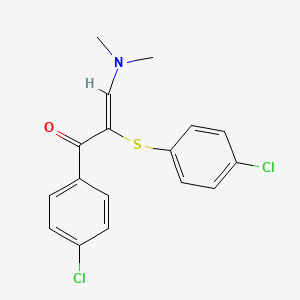

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)

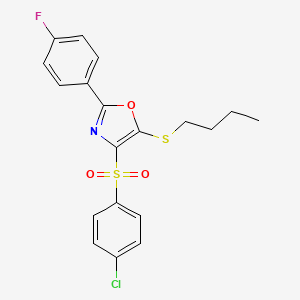

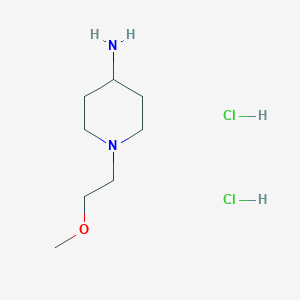

![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)